Cas no 126689-01-8 (Cyclopropylboronic acid, pinacol ester)

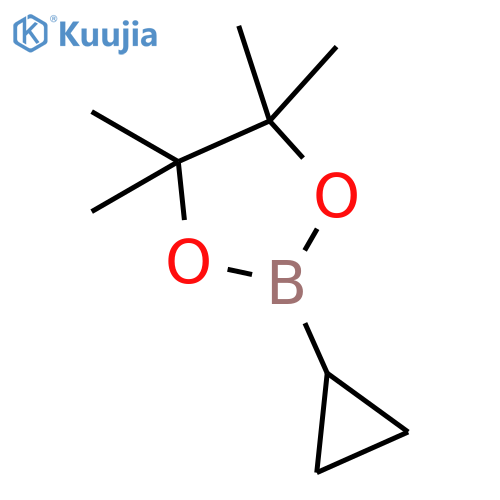

126689-01-8 structure

商品名:Cyclopropylboronic acid, pinacol ester

Cyclopropylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-CYCLOPROPYLBORONIC ACID, PINACOL ESTER

- AKOS BRN-0606

- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane

- Cyclopropylboronic acid pinacol ester

- 2-Cyclopropyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- Cyclopropylboronic acid picol ester

- Cyclopropylboronic acid pinacol este

- cyclopropyl[(3-hydroxy-2,3-diMethylbutan-2-yl)peroxy]boranyl

- 3-hydroxy-2,3-diMethylbutan-2-yl hydrogen cyclopropylboronate

- EN300-1706413

- DS-14940

- DTXSID50374127

- 2-Cyclopropylboronic acid pinacol ester

- AB21938

- MFCD05663847

- 2-cyclopropylboronic acid,pinacol ester

- Cyclopropylboronic acid pinacol ester, 96%

- AM20080203

- AKOS004119276

- SCHEMBL584593

- Cyclopropylboronsaure-Pinacolester

- 126689-01-8

- cyclopropylboronic acid, pinacol ester

- Cyclopropane-1-boronic acid pinacol ester

- Q-102832

- SY016142

- XGBMQBPLWXTEPM-UHFFFAOYSA-N

- CS-W007591

- cyclopropyl boronic acid pinacol ester

- FT-0649843

- C2276

- 1,3,2-DIOXABOROLANE, 2-CYCLOPROPYL-4,4,5,5-TETRAMETHYL-

- BBL103777

- STL557587

- Cyclopropylboronic acid, pinacol ester

-

- MDL: MFCD05663847

- インチ: InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3

- InChIKey: XGBMQBPLWXTEPM-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2CC2)O1

計算された属性

- せいみつぶんしりょう: 168.13200

- どういたいしつりょう: 168.132

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 18.5A^2

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.922 g/mL at 25 °C

- ふってん: 146 °C

- フラッシュポイント: 華氏温度:104°f

摂氏度:40°c - 屈折率: n20/D 1.433

- PSA: 18.46000

- LogP: 2.24260

- ようかいせい: 水に溶けない

- かんど: Moisture Sensitive

Cyclopropylboronic acid, pinacol ester セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 3272 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10

- セキュリティの説明: S16

-

危険物標識:

- 危険レベル:3

- 危険レベル:3

- セキュリティ用語:3

- リスク用語:R10

- ちょぞうじょうけん:れいぞう

- 包装カテゴリ:III

- 包装グループ:III

- 包装等級:III

Cyclopropylboronic acid, pinacol ester 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Cyclopropylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB175322-100 g |

Cyclopropylboronic acid, pinacol ester, 97%; . |

126689-01-8 | 97% | 100g |

€573.20 | 2023-05-07 | |

| eNovation Chemicals LLC | D402415-1kg |

Cyclopropylboronic acid pinacol ester |

126689-01-8 | 97% | 1kg |

$2200 | 2024-06-05 | |

| TRC | C991533-1g |

Cyclopropylboronic acid, pinacol ester |

126689-01-8 | 1g |

$ 75.00 | 2022-06-06 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27642-5g |

Cyclopropylboronic acid pinacol ester, 96% |

126689-01-8 | 96% | 5g |

¥3275.00 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019068-10g |

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

126689-01-8 | 98% | 10g |

¥196.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019068-25g |

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

126689-01-8 | 98% | 25g |

¥436.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1040721-100g |

1,3,2-Dioxaborolane, 2-cyclopropyl-4,4,5,5-tetramethyl- |

126689-01-8 | 95%+ | 100g |

$305 | 2023-05-18 | |

| Matrix Scientific | 009775-25g |

Cyclopropylboronic acid pinacol ester, 97% |

126689-01-8 | 97% | 25g |

$113.00 | 2023-09-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8567-100g |

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

126689-01-8 | 97% | 100g |

¥1743.0 | 2022-03-01 | |

| Chemenu | CM136966-10g |

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

126689-01-8 | 95+% | 10g |

$53 | 2021-08-05 |

Cyclopropylboronic acid, pinacol ester サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:126689-01-8)环丙基硼酸频哪醇酯

注文番号:LE3469916

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:43

価格 ($):discuss personally

Cyclopropylboronic acid, pinacol ester 関連文献

-

Christopher Sandford,Varinder K. Aggarwal Chem. Commun. 2017 53 5481

-

Rashmi Roy,Satyajit Saha RSC Adv. 2018 8 31129

126689-01-8 (Cyclopropylboronic acid, pinacol ester) 関連製品

- 99810-76-1(2-(Tert-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 76347-13-2(4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane)

- 931583-43-6(Cycloheptylboronic acid, pinacol ester)

- 87100-15-0(2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 126689-04-1(4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane)

- 67562-20-3(Isobutylboronic acid pinacol ester)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:126689-01-8)Cyclopropylboronic acid, pinacol ester

清らかである:99%

はかる:250.0g

価格 ($):232.0

atkchemica

(CAS:126689-01-8)Cyclopropylboronic acid, pinacol ester

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ